molecular formula C17H18N6 B2630056 4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 78650-04-1

4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No. B2630056
CAS RN: 78650-04-1
M. Wt: 306.373
InChI Key: VSDUZOLYIPLEJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 4-(4-Dimethylaminophenyl)pyridine was synthesized via the reaction of benzoylpyridinium chloride with dimethylaniline in the presence of Cu powder . The synthesis was subsequently improved by using anhydrous AlCl3 instead of powdered Cu as the catalyst for the condensation .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple ring structures. A similar compound, 2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate, was found to crystallize in the triclinic centrosymmetric space group P with a high number of crystallographically unique salt-like adducts .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound has a molecular weight of 306.365, a density of 1.4±0.1 g/cm3, and a boiling point of 512.7±60.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

Research conducted by Hranjec, Pavlović, and Karminski-Zamola (2012) explored the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, including derivatives of the compound . Their study found that these compounds, particularly 4m, exhibited significant antiproliferative activity in vitro against several human cancer cell lines. This suggests a potential application in cancer research, specifically for the development of new antitumor agents (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Inhibition of Dihydrofolate Reductase

Dolzhenko and Chui (2007) synthesized various 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines, including closely related compounds to the one . They discovered that these compounds inhibited the activity of mammalian dihydrofolate reductase, an enzyme involved in the synthesis of DNA, RNA, and proteins. The most active compound in their study showed promise for further exploration in the inhibition of this crucial enzyme, indicating potential use in chemotherapeutic applications (Dolzhenko & Chui, 2007).

properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c1-22(2)12-9-7-11(8-10-12)15-20-16(18)21-17-19-13-5-3-4-6-14(13)23(15)17/h3-10,15H,1-2H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDUZOLYIPLEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

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